molecular formula C24H45NO5 B14712330 Diethyl(acetylamino)(pentadecyl)propanedioate CAS No. 6640-67-1

Diethyl(acetylamino)(pentadecyl)propanedioate

Cat. No.: B14712330
CAS No.: 6640-67-1
M. Wt: 427.6 g/mol
InChI Key: NPVCBOKHWZYJGT-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(pentadecyl)propanedioate is an organic compound with the molecular formula C24H45NO5 It is a derivative of propanedioic acid, featuring an acetylamino group and a pentadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(acetylamino)(pentadecyl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as pentadecyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(pentadecyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl(acetylamino)(pentadecyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(pentadecyl)propanedioate involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pentadecyl chain contributes to the compound’s hydrophobicity, affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: A similar compound with a shorter alkyl chain.

    Diethyl propanedioate: The parent compound without the acetylamino and pentadecyl groups.

    Diethyl malonate: Another related compound used in similar synthetic applications.

Uniqueness

Diethyl(acetylamino)(pentadecyl)propanedioate is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

6640-67-1

Molecular Formula

C24H45NO5

Molecular Weight

427.6 g/mol

IUPAC Name

diethyl 2-acetamido-2-pentadecylpropanedioate

InChI

InChI=1S/C24H45NO5/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25-21(4)26,22(27)29-6-2)23(28)30-7-3/h5-20H2,1-4H3,(H,25,26)

InChI Key

NPVCBOKHWZYJGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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